molecular formula C6H3Br2ClO2S B2541723 2,6-Dibromobenzenesulfonyl chloride CAS No. 184170-43-2

2,6-Dibromobenzenesulfonyl chloride

Cat. No.: B2541723
CAS No.: 184170-43-2
M. Wt: 334.41
InChI Key: JFNIGRXUBVKVQG-UHFFFAOYSA-N
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Safety and Hazards

2,6-Dibromobenzenesulfonyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statements H314 (causes severe skin burns and eye damage), H302 (harmful if swallowed), and H402 (harmful to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/ protective clothing/ eye protection/ face protection .

Relevant Papers The paper “Do Sulfonamides Interact with Aromatic Rings?” discusses the interaction of sulfonamides with aromatic rings . The study demonstrates that aromatic rings have a capacity to stabilize sulfonamides via through-space NH–p interactions . This has implications in rational drug design targeting electron-rich aromatic rings in proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromobenzenesulfonyl chloride can be synthesized starting from 2,6-dibromobenzene. The synthetic route involves several steps, including acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and sulfur dioxide for sulfonylation .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and efficient reaction conditions to ensure a high yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromobenzenesulfonyl chloride is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of complex molecules with specific biological activities .

Properties

IUPAC Name

2,6-dibromobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIGRXUBVKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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